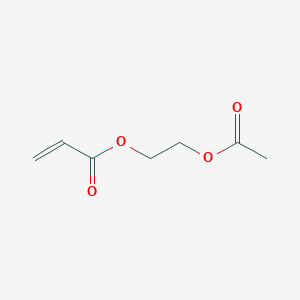
2-Propenoic acid, 2-(acetyloxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-(acetyloxy)ethyl ester, also known as 2-(acetyloxy)ethyl acrylate, is an organic compound with the molecular formula C7H10O4. It is an ester derived from acrylic acid and is commonly used in the production of polymers and copolymers. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 2-(acetyloxy)ethyl ester can be synthesized through the esterification of acrylic acid with 2-(acetyloxy)ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification of acrylic acid with 2-(acetyloxy)ethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored for further use.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) can be used for addition reactions across the double bond.
Major Products Formed
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and 2-(acetyloxy)ethanol.
Addition Reactions: The products depend on the specific reagents used, such as bromoethyl acrylate or chloroethyl acrylate.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers with specific properties.
Biology: The compound is used in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: The ester is used in the production of adhesives, coatings, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)ethyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and 2-(acetyloxy)ethanol. The double bond in the acrylic acid moiety can participate in various addition reactions, making it a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylic Acid:
Ethyl Acrylate: An ester of acrylic acid, it is used in the production of polymers and copolymers with similar applications to 2-(acetyloxy)ethyl acrylate.
Methyl Acrylate: Another ester of acrylic acid, it is used in the production of various polymers and copolymers.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)ethyl ester is unique due to the presence of the acetyloxy group, which imparts specific properties to the resulting polymers and copolymers. This functional group enhances the adhesive properties and chemical resistance of the materials, making them suitable for specialized applications in adhesives, coatings, and sealants.
Eigenschaften
CAS-Nummer |
55231-03-3 |
|---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-acetyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-7(9)11-5-4-10-6(2)8/h3H,1,4-5H2,2H3 |
InChI-Schlüssel |
UFIOPCXETLAGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


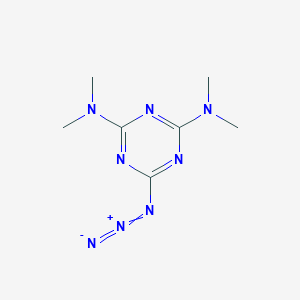
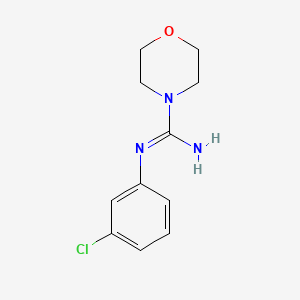
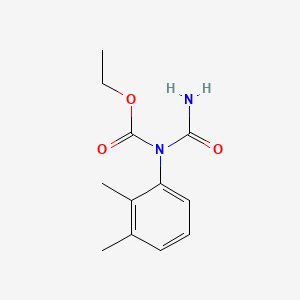
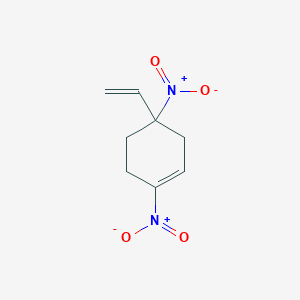
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
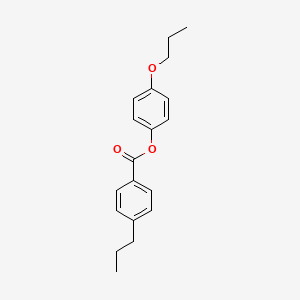
![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)
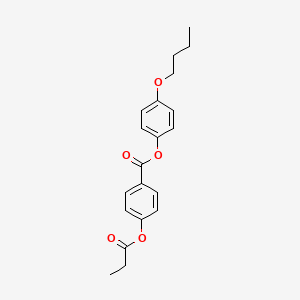
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)

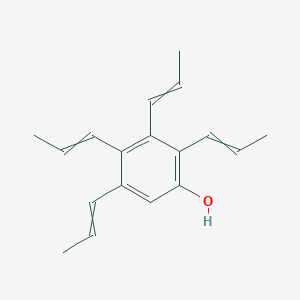

![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
![N-[2-(1-Methylcyclopropyl)ethylidene]hydroxylamine](/img/structure/B14632035.png)
